Iremycin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
75634-51-4 |
|---|---|
Molekularformel |
C28H33NO9 |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO9/c1-5-28(36)10-9-14-19(27(28)38-17-11-15(29(3)4)22(31)12(2)37-17)26(35)21-20(24(14)33)25(34)18-13(23(21)32)7-6-8-16(18)30/h6-8,12,15,17,22,27,30-31,33,35-36H,5,9-11H2,1-4H3/t12-,15-,17-,22+,27+,28+/m0/s1 |
InChI-Schlüssel |
HECQIFUUJRYFRO-VMINLZLMSA-N |
SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O |
Isomerische SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O |
Kanonische SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O |
Synonyme |
iremycin iremycin hydrochloride, (7R-trans)-isome |
Herkunft des Produkts |
United States |
Origin and Biosynthesis of Iremycin
Elucidation of Iremycin Biosynthetic Pathways
Intermediate Compound Identification in this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic transformations from precursor molecules. A critical step in this pathway, as highlighted by research, is the C-7 reduction of the anthracycline scaffold, catalyzed by the reductase enzyme CytA nih.govresearchgate.netnih.gov. This enzyme is capable of broadening its substrate specificity to various anthracycline drugs, indicating its versatile role in modifying anthracycline structures nih.gov.
In the context of cytorhodin biosynthesis, which shares the same producing organism (Streptomyces sp. SCSIO 1666) and the C-7 reduction mechanism by CytA, cosmomycins C and D have been identified as specific intermediates nih.gov. Given the shared biosynthetic machinery and the nature of this compound as a C-7 reduced anthracycline, these compounds, or structurally analogous glycosylated anthracyclines, are considered relevant intermediate compounds in the broader pathway leading to this compound.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces species is a tightly regulated process, influenced by complex control mechanisms at both molecular and environmental levels.
Transcriptional and Translational Control Mechanisms
The biosynthesis of natural products in Streptomyces is subject to stringent regulation by both global and cluster-situated regulators researcher.life. Biosynthetic Gene Clusters (BGCs), which encode the enzymes and proteins necessary for the synthesis of these compounds, frequently contain genes that code for transcription factors (TFs) frontiersin.org. These TFs often function as transcriptional activators for the entire cluster, controlling the expression of multiple genes involved in the pathway frontiersin.org.
Research indicates that regulatory genes within BGCs are commonly monocistronic, meaning they are transcribed into a single mRNA molecule, while the biosynthetic genes are typically co-transcribed in operons to ensure efficient and coordinated production biorxiv.org. Furthermore, transcription factor binding sites (TFBSs) within BGCs may exhibit lower binding affinities compared to those in core regulon genes, which could provide greater flexibility in regulating gene expression in response to diverse environmental cues biorxiv.org.
While the general principles of transcriptional and translational control in Streptomyces are well-established, specific detailed mechanisms directly governing the this compound biosynthetic gene cluster are not extensively documented in the available literature. However, the general regulatory strategies employed by Streptomyces for antibiotic production, including the interplay of transcription factors and the organization of BGCs, are likely applicable to this compound biosynthesis.
Environmental and Nutritional Influences on this compound Production
The production of secondary metabolites by Streptomyces species, including this compound, is significantly influenced by the prevailing culture conditions and the availability of specific nutritional factors unirioja.es. The marine environment, characterized by fluctuating temperatures, high salinity, and variations in nutrient availability, plays a crucial role in inducing Streptomyces strains to produce unique secondary metabolites as a means of adaptation peerj.com.
Key environmental parameters, such as temperature, agitation speed, and pH, have been shown to impact the yield of bioactive secondary metabolites from Streptomyces species peerj.comjapsonline.comekb.eg. For instance, an optimum incubation temperature of approximately 30 °C has been observed for the production of secondary metabolites in various Streptomyces strains peerj.comjapsonline.com. Agitation is also vital as it facilitates oxygen transfer, which is crucial for the synthesis of antimicrobial compounds japsonline.com.
Nutritional factors, particularly the type and concentration of carbon and nitrogen sources, are critical determinants of antibiotic production unirioja.espeerj.comjapsonline.com. Studies on other Streptomyces species have shown that the composition of the fermentation medium directly impacts both the quantity and diversity of secondary metabolites produced unirioja.es. For example, the presence or limitation of organic nitrogen sources can significantly modulate the production rate of antimicrobial compounds unirioja.es.
The following table summarizes general optimal cultivation conditions for secondary metabolite production in various Streptomyces species, which can provide insights into the potential requirements for this compound production:
| Factor | Optimal Conditions (General for Streptomyces) | Reference |
| Temperature | ~30 °C | peerj.comjapsonline.com |
| pH | Neutral pH (e.g., 7.00) | peerj.comekb.eg |
| Agitation Speed | ~120-200 rpm | peerj.comjapsonline.com |
| Carbon Sources | Starch, Malt Extract, Glucose, Lactose, Sucrose | peerj.comjapsonline.com |
| Nitrogen Sources | Peptone, Tryptone, Sodium Nitrate (organic nitrogen influence can vary) | unirioja.esjapsonline.com |
| Incubation Period | 5-8 days | peerj.comekb.eg |
Molecular and Cellular Biological Activities of Iremycin
Antimicrobial Activity Investigations of Iremycin
This compound demonstrates a notable spectrum of antimicrobial activity in vitro, which has been extensively investigated and compared with other anthracycline compounds.
Research has elucidated this compound's inhibitory effects on both Gram-positive and Gram-negative bacterial strains under in vitro conditions.
This compound exhibits significant activity against certain Gram-positive bacteria. It has been found to be highly active against Mycobacterium smegmatis. In comparative studies, this compound showed lower activity against Staphylococcus aureus, being five-fold less potent than doxorubicin (B1662922). Similarly, against Bacillus subtilis, this compound was seven-fold less active than doxorubicin. For Bacillus subtilis ATCC 6633, the antimicrobial activity of this compound was observed to be lower compared to beta-rhodomycin-I and beta-rhodomycin-II, with activity increasing in that serial order wikipedia.orgresearchgate.netnih.gov.
Against Gram-negative bacteria, this compound's activity is comparatively weaker. It was found to be a hundred-fold less active against a highly sensitive permeation mutant of Pseudomonas aeruginosa. Furthermore, this compound demonstrated twenty-five-fold less activity than doxorubicin against Commamonas terrigena wikipedia.orgresearchgate.net.
The antimicrobial activity of this compound against Bacillus subtilis ATCC 6633 has been correlated with its DNA binding characteristics. Its binding constants and mean attachment times to DNA are lower than those of beta-rhodomycin-I and beta-rhodomycin-II, which aligns with its comparatively lower antimicrobial activity against this strain nih.gov. This compound is characterized by having a single basic sugar, alpha-L-rhodosaminyl, attached at position 10 of its D-ring, a structural feature that influences its DNA binding affinity. Anthracyclines, including this compound, doxorubicin, and daunorubicin, which possess one basic sugar, are categorized as having medium binding affinity to DNA wikipedia.orgresearchgate.netnih.gov.
Table 1: Comparative In Vitro Antimicrobial Activity of this compound Relative to Doxorubicin and Violamycin BI
| Bacterial Strain / Test System | This compound Activity Relative to Doxorubicin | This compound Activity Relative to Violamycin BI |
| Staphylococcus aureus | 5-fold less active wikipedia.orgresearchgate.net | N/A |
| Bacillus subtilis | 7-fold less active wikipedia.orgresearchgate.net | N/A |
| Mycobacterium smegmatis | Highly active (compared to doxorubicin) wikipedia.orgresearchgate.net | N/A |
| Commamonas terrigena | 25-fold less active wikipedia.orgresearchgate.net | N/A |
| Pseudomonas aeruginosa (permeation mutant) | 100-fold less active wikipedia.orgresearchgate.net | N/A |
| Gamma-phage multiplication (BIP test) | 10-fold less active wikipedia.orgresearchgate.net | 250-fold less active wikipedia.orgresearchgate.net |
The in vitro antimicrobial activity of this compound has been primarily assessed using standardized methods such as the agar (B569324) diffusion plate test wikipedia.orgresearchgate.net. The agar diffusion method, a common procedure for evaluating the antibacterial activity of substances, involves inoculating agar plates with a bacterial culture and then placing discs impregnated with the test substance onto the agar. Inhibition zones, where bacterial growth is suppressed, are measured to quantify activity guidetopharmacology.orgnih.gov.
Another widely employed methodology for determining antimicrobial potency is the broth microdilution assay. This technique is commonly used to ascertain the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound sufficient to prevent visible bacterial growth.
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis)
Comparative Studies of this compound's Antimicrobial Potency with Related Anthracyclines (in vitro)
Anticancer Activity Research on this compound
This compound is classified within the anthracycline family of antibiotics, a group predominantly recognized for its significant anticancer properties. The mechanism of action attributed to this compound in anticancer research involves its ability to intercalate into DNA strands. This intercalation disrupts DNA replication by inhibiting topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. Consequently, this leads to the induction of apoptosis in rapidly dividing cancer cells. Studies have specifically investigated the geometry of this compound's intercalation with deoxyribonucleic acid. Its structural resemblance to other well-known anthracycline antibiotics suggests that it may exhibit similar biological activities relevant to cancer therapy. Furthermore, research indicates that C-7 reduced anthracycline metabolites, including this compound, possess cytotoxic activities comparable to their C-7 glycosylated counterparts.
Inhibition of Cellular Proliferation (in vitro)
This compound, like other anthracyclines, has been observed to inhibit cellular proliferation in vitro. This effect is primarily attributed to its interaction with DNA and subsequent inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. The disruption of topoisomerase II activity by anthracyclines can lead to DNA fragmentation, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. ontosight.aitudublin.ie
While specific comprehensive data on this compound's antiproliferative activity against a broad spectrum of cancer cell lines in vitro is limited in the provided search results, its classification as an anthracycline suggests a potential for such effects, similar to other compounds in this class. Methodologies for assessing antiproliferative activity in vitro typically involve various cell viability assays, such as the MTT/MTS assay, which measures metabolic activity as an indicator of cell viability and proliferation. nih.govresearchgate.netmdpi.comnih.gov
Studies on Apoptosis Induction in Cancer Cell Lines (in vitro)
The mechanism of action of anthracyclines, including this compound, through DNA intercalation and topoisomerase II inhibition, is understood to lead to apoptosis in rapidly dividing cancer cells. ontosight.aitudublin.ie Apoptosis, or programmed cell death, is a critical process in cancer therapy. Studies on apoptosis induction in cancer cell lines in vitro typically involve assessing hallmarks such as the upregulation of cleaved caspases (e.g., Caspase-3, -8, -9) and PARP, and changes in the balance of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). mdpi.comvcu.edumdpi.com Techniques like Annexin V-FITC/propidium iodide (PI) staining are commonly used to detect apoptotic cells. nih.gov
Evaluation of Activity in Model Systems (e.g., against gamma-phages)
This compound has demonstrated activity in specific model systems, notably against gamma-phages. In the BIP test system, this compound was observed to inhibit the multiplication of gamma-phages. researchgate.netnih.gov However, its activity in this context was quantitatively lower compared to other anthracyclines. Specifically, this compound was found to be 250-fold less active than violamycin BI and 10-fold less active than doxorubicin in inhibiting gamma-phage multiplication. researchgate.netnih.gov
Comparative Analysis of this compound's Anticancer Potential with Doxorubicin and other Anthracyclines (in vitro)
A comparative analysis of this compound's activity with Doxorubicin and other anthracyclines in vitro reveals both similarities and differences, particularly in their antimicrobial and cytotoxic profiles. This compound's chemical structure, characterized by its naphthacenedione backbone and sugar moiety, places it within the anthracycline class, which is primarily recognized for its anticancer properties through DNA intercalation and topoisomerase II inhibition. ontosight.ai
In terms of antimicrobial activity, this compound generally exhibits lower in vitro activity compared to doxorubicin against several bacterial strains. For instance, this compound was five-fold less active than doxorubicin against Staphylococcus aureus, seven-fold less active against Bacillus subtilis, and twenty-five-fold less active against Commamonas terrigena. It was also hundred-fold less active against a highly sensitive permeation mutant of Pseudomonas aeruginosa. researchgate.netnih.gov However, this compound showed high activity against Mycobacterium smegmatis, in contrast to doxorubicin. researchgate.netnih.gov
While direct comparative data on this compound's anticancer potential against specific cancer cell lines relative to doxorubicin is not extensively detailed in the provided search results, the shared mechanism of action through DNA intercalation and topoisomerase II inhibition suggests a common underlying basis for their cytotoxic effects. ontosight.aitudublin.ie Studies on the interaction of anthracyclines with DNA, including this compound, have shown an intercalative mode of interaction, with this compound demonstrating a greater degree of unwinding and extension of DNA compared to daunomycin. The binding characteristics of anthracyclines to DNA are critical to their biological activity. For example, the binding of aclacinomycin A to DNA, when compared to doxorubicin, daunomycin, and this compound, showed specific equilibrium constants and binding site sizes, indicating distinct molecular interactions. jst.go.jp
Methodologies for Assessing Anticancer Activity (in vitro): Cell Viability Assays, 2D and 3D Cell Culture Models
The assessment of anticancer activity in vitro relies on a variety of well-established methodologies. Cell viability assays are fundamental for evaluating the cytotoxic and antiproliferative effects of compounds. Among the most widely used are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays, which are colorimetric tests that measure the metabolic activity of living cells. nih.govmdpi.com The sulforhodamine B (SRB) assay and ATP assay are also commonly employed to assess cell viability and cytotoxicity. researchgate.net These assays provide an indication of whole-cell cytotoxicity and are readily performed on a wide range of cell lines. nih.gov
Cell culture models are crucial for these assessments, ranging from traditional two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) models. 2D cell cultures involve cells growing as a single layer on a flat surface, which are widely used for initial screening and characterization of anticancer activity. mdpi.com However, 3D cell culture models, such as patient-derived organoids, are gaining prominence as they more closely mimic the in vivo tumor microenvironment, offering a more physiologically relevant system for evaluating drug efficacy and mechanisms of action. biomolther.org These advanced models can provide insights into drug penetration, cell-cell interactions, and resistance mechanisms that may not be fully captured in 2D systems. biomolther.org
Other Documented Biological Effects of this compound
Beyond its primary focus in anticancer research, this compound exhibits other documented biological effects. As an anthracycline, it demonstrates antimicrobial activity against various bacteria. researchgate.netnih.gov While generally less active than doxorubicin against several common bacterial strains, this compound has shown high activity against Mycobacterium smegmatis. researchgate.netnih.gov
At a molecular level, the interaction of this compound with DNA has been investigated. Studies using transient electric dichroism have shown that this compound interacts with DNA via an intercalative mode. This interaction results in a greater degree of unwinding and extension of the DNA helix compared to daunomycin, another anthracycline. Furthermore, it has been noted that no serum binding was demonstrable for this compound, which is a significant biological property influencing its pharmacokinetics. researchgate.netnih.gov The production of this compound as a C-7 reduced metabolite from Streptomyces sp. SCSIO 1666 also suggests a relationship between its structural modifications and its biological activities, including reduced antimicrobial activity but comparable cytotoxic activities relative to its C-7 glycosylated counterparts. nih.gov
Mechanisms of Action of Iremycin at the Molecular Level
Iremycin-DNA Interactions
The primary mode of interaction between this compound and DNA is intercalation, a process where the planar chromophore of the drug inserts itself between adjacent DNA base pairs. This intercalation is evidenced by the unwinding of supercoiled closed duplex DNA rsc.orgnih.gov.
This compound's intercalation into the DNA helix involves a specific geometric orientation of its chromophore relative to the DNA helix axis.
Quantitative and qualitative studies have elucidated key parameters of this compound's interaction with DNA. Using techniques such as transient electric dichroism and sedimentation analysis of supercoiled closed duplex DNA, researchers have characterized the binding. This compound induces an unwinding angle of 15.0 ± 1.5 degrees per bound drug molecule in pBR 322 plasmid DNA at pH 7 and 25 degrees Celsius rsc.orgnih.gov. For comparison, daunomycin exhibits a very similar unwinding angle of 15.4 ± 1.5 degrees under identical conditions rsc.org.
The binding of this compound also leads to an apparent increase in the length of sonicated calf thymus DNA. This increase has been measured at 0.40 ± 0.02 nm per bound drug molecule for DNA fragments of 150 ± 20 base pairs in 2.5 mM sodium cacodylate buffer at pH 7 and 12 degrees Celsius rsc.org. Furthermore, the copper(II) complex of this compound, with a metal-to-drug ratio of 0.7, induces a slightly larger length increase of 0.44 ± 0.02 nm per added drug rsc.org.
The alignment of the this compound chromophore within the DNA helix has been determined from electric dichroism studies. Both the tilt (long axis) and twist (short axis) of the chromophore are approximately 28 ± 4 degrees relative to the DNA helix axis rsc.org. This contrasts with daunomycin, where the long axis is perpendicular to the helix axis, and the short axis is twisted by about 25 degrees rsc.org.
Table 1: Quantitative Parameters of this compound-DNA Intercalation
| Parameter | Value (this compound) | Reference |
| DNA Unwinding Angle (per bound drug) | 15.0 ± 1.5 degrees | rsc.orgnih.gov |
| DNA Length Increase (per bound drug) | 0.40 ± 0.02 nm | rsc.org |
| Chromophore Tilt (long axis) | 28 ± 4 degrees | rsc.org |
| Chromophore Twist (short axis) | 28 ± 4 degrees | rsc.org |
While anthracyclines generally exhibit sequence preferences in their DNA binding, specific detailed research findings on how different DNA sequences or pre-existing DNA conformations (e.g., curvature or supercoiling) precisely influence the binding affinity or mode of this compound are limited in the readily available literature. Studies on related anthracyclines, such as nogalamycin, suggest that preferred binding sites may involve alternating purine-pyrimidine sequences, and that peculiarities in the dynamics of DNA conformation at these alternating sequences could be critical for binding nih.gov. However, direct evidence specifically for this compound's sequence or conformational preferences is not explicitly detailed in the provided search results.
The intercalation of this compound into the DNA double helix leads to significant alterations in the DNA's structural and dynamic properties. As an anthracycline, this compound contributes to changes commonly observed with this class of compounds, including stiffening, bending, and elongation of the DNA molecule nih.govdntb.gov.uaoup.com.
This compound binding induces a measurable elongation of the DNA contour length. As noted in quantitative studies, the apparent length of sonicated calf thymus DNA increases by approximately 0.40 ± 0.02 nm per bound this compound molecule rsc.org. This elongation is a direct consequence of the drug inserting itself between base pairs, increasing the axial distance along the helix.
Anthracycline binding, including that of this compound, is associated with a significant stiffening effect on the DNA helix dntb.gov.uaoup.com. This stiffening is thought to result from a "helix clamping" mechanism, potentially involving interactions between the amino sugar and the 9-acetyl group of the anthracycline with the DNA oup.com. Furthermore, these drugs can induce bending in the DNA molecule. While specific angles for this compound's induced bending are not separately quantified from general anthracycline effects in the provided results, the phenomenon is a recognized impact of this class of intercalators dntb.gov.uaoup.com.
DNA can exist in various conformations, with B-DNA being the most common under physiological conditions and A-DNA forming under reduced water activity researchgate.netresearchgate.net. The transition between B and A forms is a cooperative process researchgate.net. DNA-binding drugs have the capacity to "freeze" a fraction of DNA in the B-form, thereby restricting its ability to undergo the B-A conformational transition, even under conditions that typically favor A-DNA formation researchgate.net. This "freezing" potential is quantitatively described by a "freezing index (Fl)," which represents the number of base pairs per added drug that are locked in the B-form researchgate.net. Drugs with high Fl values (exceeding eight base pairs per drug) indicate a long-range effect on DNA conformational flexibility beyond the immediate binding site researchgate.net. While the general phenomenon of drug-induced restriction of the B-A transition is well-documented for DNA-binding agents, specific studies detailing this compound's direct effects or its calculated freezing index on the B-A transition were not explicitly found in the available literature.
DNA Stiffening, Bending, and Elongation Induced by this compound
Interaction with Chromatin and Nucleosomal Structures
This compound engages in interactions with DNA and its higher-order organizational structures, including nucleosomal core particles and 175 base pair (bp) nucleosomes lacking histone H1 wikipedia.orgresearchgate.net. Studies comparing the binding strength of various anthracyclines, including this compound (IM), daunomycin (DM), aclacinomycin A (AM), and violamycin B1 (VM), reveal a distinct hierarchy. The binding strength generally increases in the order of this compound < daunomycin ≈ aclacinomycin A < violamycin B1 wikipedia.orgresearchgate.net.
Furthermore, the affinity of these anthracyclines for different DNA substrates varies, with binding strength increasing from nucleosomal core particles to 175-bp nucleosomes, and finally to naked DNA wikipedia.orgresearchgate.net. This suggests that the packaging of DNA into nucleosomal structures can influence the accessibility and binding of this compound.
The interaction of this compound with DNA is consistent with an intercalative mode, where the molecule inserts itself between DNA base pairs fishersci.caciteab.comnih.govgoogle.com. This intercalation leads to an unwinding and extension of the DNA helix, with this compound demonstrating a greater degree of unwinding and extension compared to daunomycin fishersci.ca. Dichroism amplitude measurements for this compound and other anthracyclines indicate that the long-wavelength absorbance transition moment is tilted by 26-29 degrees relative to the plane perpendicular to the helix axis, a characteristic angle reflecting the orientation of the intercalated chromophore researchgate.netmdpi.com.
In terms of DNA binding affinity, this compound is categorized as a "medium binding" anthracycline. This group includes compounds like daunomycin, adriamycin, and carminomycin, all characterized by the presence of a single basic sugar moiety in their structure fishersci.cawikipedia.org.
Table 1: Comparative Binding Affinity of Anthracyclines to DNA and Nucleosomes
| Anthracycline | Relative Binding Strength (Increasing Order) |
| This compound | Lowest |
| Daunomycin | Medium |
| Aclacinomycin A | Medium |
| Violamycin B1 | Highest |
Note: The binding affinity for substrates increases in the order: Core particles < 175-bp nucleosomes < DNA. wikipedia.orgresearchgate.net
Enzyme Inhibition by this compound
This compound's biological activity is also mediated through its ability to inhibit specific enzymes critical for cellular function.
A key mechanism of action for this compound involves the inhibition of topoisomerase II wikipedia.org. Anthracyclines, as a class, are recognized as "topoisomerase II poisons." These compounds stabilize the covalent complex formed between topoisomerase II and DNA, thereby preventing the re-ligation of DNA strands after the enzyme has cleaved them uni.luuni.luuni.lu. This stabilization leads to the accumulation of DNA double-strand breaks, which are highly cytotoxic lesions uni.luuni.lu.
The cellular consequences of topoisomerase II inhibition by this compound include the accumulation of chromosomal breaks, ultimately leading to cell death uni.lu. Furthermore, this inhibition impedes DNA synthesis and arrests cells in the S phase of the cell cycle, preventing their proliferation uni.lu. The capacity of anthracyclines, including this compound, to inhibit DNA synthesis by Escherichia coli DNA polymerase I correlates directly with their DNA binding affinity, following the same increasing order of this compound < daunomycin < aclacinomycin A < violamycin B1 researchgate.netmdpi.com.
Table 2: Inhibition of DNA Synthesis by Escherichia coli DNA Polymerase I
| Anthracycline | Relative Inhibition of DNA Synthesis (Increasing Order) |
| This compound | Lowest |
| Daunomycin | Medium |
| Aclacinomycin A | Medium |
| Violamycin B1 | Highest |
Note: The concentration required to inhibit DNA synthesis by 50% (IC50) decreases in the sequence this compound > Daunomycin > Aclacinomycin A > Violamycin B1. researchgate.netmdpi.com
Beyond topoisomerase II, research has explored other enzymatic interactions of this compound. This compound has been observed to inhibit the multiplication of gamma-phages in the BIP test nih.gov. The biological activity of anthracyclines, including this compound, can also be influenced by enzymes involved in their biosynthesis or metabolism. For instance, the reductase CytA mediates the C-7 reduction of anthracycline scaffolds, a process that can impact their antimicrobial and cytotoxic activities nih.govnih.gov. This highlights the complex interplay between the compound and cellular enzymatic machinery. However, this compound did not demonstrate inducing activity on prophages in lysogenic E. coli cells, nor was growth inhibition observed in repair tests nih.gov.
Topoisomerase II Inhibition and its Cellular Consequences
Molecular Signaling Pathways Modulated by this compound
The molecular signaling pathways modulated by this compound are intrinsically linked to its primary mechanism of action, particularly its DNA-damaging effects and topoisomerase II inhibition. As an anthracycline, this compound's structural similarity to other known anthracyclines suggests its ability to induce apoptosis in cancer cells wikipedia.org. The induction of DNA double-strand breaks by topoisomerase II poisons, a category to which this compound belongs, is a potent trigger for the activation of DNA damage response pathways uni.luuni.lu. These pathways, in turn, activate cell cycle checkpoints, leading to cell cycle arrest and ultimately programmed cell death (apoptosis) wikipedia.orguni.luuni.lu.
While direct, specific signaling pathways exclusively modulated by this compound are not extensively detailed in current literature, its classification as an anthracycline and its demonstrated impact on DNA integrity strongly imply the activation of well-established DNA damage response cascades, such as those involving ATM, ATR, Chk1, and Chk2, which converge to regulate cell cycle progression and apoptosis. Related anthracyclines, such as cosmomycin C (biosynthetically linked to this compound), have been shown to inhibit STAT3 signaling pathways uni.lunih.gov, suggesting that this compound might also influence similar pathways, although direct evidence for this compound itself is limited.
Cellular Responses to this compound Exposure
Exposure to this compound elicits a range of cellular responses, primarily stemming from its molecular interactions. This compound exhibits antimicrobial activity, demonstrating high efficacy against Mycobacterium smegmatis, although its activity against other bacteria like Staphylococcus aureus, Bacillus subtilis, and Commamonas terrigena is comparatively lower than doxorubicin (B1662922) nih.govnih.gov.
As a C-7 reduced metabolite within the anthracycline family, this compound has shown cytotoxic activities comparable to its C-7 glycosylated counterparts nih.govnih.gov. This cytotoxic potential, along with its structural resemblance to established anticancer anthracyclines, suggests its ability to induce apoptosis in cancer cells wikipedia.org. The inhibition of DNA replication and the induction of cell death are general cellular responses associated with anthracycline exposure scitoys.com. Furthermore, this compound has been observed to inhibit the multiplication of gamma-phages, indicating its antiviral potential nih.gov.
Structure Activity Relationship Sar Studies of Iremycin and Its Analogs
Impact of Glycosylation on Iremycin's Activity Profile
Glycosylation, the covalent attachment of sugar molecules, significantly influences the structure, function, and biological activity of compounds like this compound. rapidnovor.commdpi.comfrontiersin.org Studies comparing various anthracycline derivatives highlight the profound impact of sugar residues on their activity profiles, particularly their binding affinities to DNA. capes.gov.br
In this compound, an amino sugar is located at position 10 of the D-ring, which facilitates a reversible electron exchange of the quinone group. capes.gov.br This contrasts with other anthracyclines like daunomycin and adriamycin, where sugars at position 7 undergo reductive splitting of the glycosidic bond. capes.gov.br
The DNA binding affinities of anthracycline derivatives, including this compound, can be categorized based on their sugar composition:
Table 1: Impact of Sugar Residues on DNA Binding Affinity of Anthracyclines
| Sugar Composition | Example Compounds | DNA Binding Affinity |
| Neutral sugar | Steffimycin | Low |
| One basic sugar | Daunomycin, Adriamycin, this compound, Carminomycin, 1-Deoxypyrromycin | Medium |
| One basic and one or more neutral sugars | Aclacinomycin, Marcellomycin | Higher |
| Two basic sugars | Violamycines | Highest |
| capes.gov.br |
Role of Specific Substituents (e.g., C-7 reduction, amino sugar, 9-acetyl group) in Activity
Specific structural modifications to this compound's core and sugar moieties can significantly alter its biological activity.
C-7 Reduction: C-7 reduced anthracycline metabolites, including this compound, cytorhodins X and Y, and cosmomycins A and B, exhibit distinct activity profiles compared to their C-7 glycosylated counterparts. These C-7 reduced forms generally show reduced antimicrobial activity but comparable cytotoxic activities. dntb.gov.uaresearchgate.netnih.govresearchgate.netresearchgate.net Furthermore, deoxyanthracyclines (lacking the C-7 glycosylation) have been reported to generally demonstrate reduced toxicity compared to their C-7 glycosylated forms. researchgate.net A study indicated that the removal of sugar moieties at both C-7 and C-9 positions dramatically reduced antibacterial activities, with some compounds showing minimal inhibitory concentration (MIC) values greater than 32 μg/mL. nih.gov
Amino Sugar: The presence and position of amino sugars are critical. This compound features an amino sugar at position 10 of its D-ring. capes.gov.br This basic sugar contributes to its medium DNA binding affinity. capes.gov.br Comparative studies on rhodomycin-type antibiotics suggest that the type and position of the amino sugar influence antiviral activity, with this compound showing a specific level of activity within a series that includes adriamycin and daunomycin. nih.gov
9-Acetyl Group: Information specifically detailing the role of a 9-acetyl group on this compound's biological activity was not readily available in the provided search results.
Rational Design Principles for this compound Analogs Based on SAR
The insights gained from SAR studies are pivotal for the rational design of this compound analogs. This process involves a systematic approach to modify the chemical structure of this compound to enhance desired biological properties, such as increased activity, improved selectivity for specific targets, or reduced undesirable effects. oncodesign-services.comgardp.org
Key principles for the rational design of this compound analogs include:
Targeted Modifications: Based on the identified key structural moieties (e.g., the naphthacenedione backbone, specific hydroxylations, and sugar attachments), modifications can be strategically introduced. For instance, understanding how glycosylation at different positions impacts DNA binding and cytostatic activity can guide the synthesis of analogs with tailored sugar residues. ontosight.aicapes.gov.br
Leveraging Glycosylation: The significant impact of glycosylation on this compound's activity profile suggests that altering the type, number, or position of sugar moieties is a powerful strategy. For example, modifying the amino sugar or introducing additional sugar units could modulate DNA binding affinity, cellular uptake, or metabolic stability. capes.gov.br
Modulating Reduction States: The observation that C-7 reduction affects antimicrobial and cytotoxic activities, as well as toxicity, provides a basis for designing analogs with modified C-7 functionalities to achieve a desired balance between efficacy and safety. dntb.gov.uaresearchgate.netnih.govresearchgate.netresearchgate.net
Structure-Based Design: Rational design often involves coupling insights from structural biology (e.g., how this compound interacts with DNA or topoisomerase II) with synthetic methodologies. nih.gov This allows for the precise placement of new substituents to optimize interactions with biological targets. oncodesign-services.com
Iterative Optimization: Drug discovery is an iterative process where initial designs are synthesized, tested, and the results feed back into further design cycles, continually refining the SAR to develop compounds with improved pharmacological properties. oncodesign-services.com Previous SAR knowledge from similar anthracycline compounds can also inform potential modifications. gardp.org
Chemical Synthesis and Derivatization of Iremycin
Early Approaches to Iremycin Synthesis
Early work on this compound primarily focused on its isolation and structural elucidation rather than total synthesis. This compound was isolated from Streptomyces violaceus subspecies iremyceticus, and its structure was elucidated as 10-(alpha-L-rhodosaminyl)-gamma-rhodomycinone in 1980 through spectroscopic analyses and chemical reactions. drugbank.com This foundational work provided the necessary chemical blueprint for subsequent derivatization efforts.
Strategies for Semisynthesis of this compound Derivatives
Semisynthesis plays a crucial role in expanding the chemical diversity of natural products like this compound, especially given their complex structures and often limited natural availability. Strategies for the semisynthesis of this compound derivatives involve targeted chemical modifications of the naturally occurring compound. One notable approach demonstrates that this compound (also referred to as γ-rhodomycin-I) can be regioselectively acylated. This modification occurs at the OH-4' position of its rhodosamine sugar moiety. The reaction is typically carried out using a two-phase solvent system, such as chloroform/water, and employs sodium bicarbonate as a base. wikipedia.orgwikipedia.org This methodology allows for the introduction of new functionalities at specific sites on the this compound molecule.
Development of Novel this compound Analogs for Research Purposes
The development of novel analogs of naturally occurring compounds like this compound is an active area of research, particularly in the search for new anticancer drugs. wikipedia.org Researchers aim to design more effective and less toxic therapies by systematically understanding the structure-activity relationships of these molecules. wikipedia.org While specific novel this compound analogs are not extensively detailed in general literature, the broader field of anthracycline research, to which this compound belongs, frequently involves the synthesis and biological evaluation of various derivatives. wikipedia.org The goal is to enhance the therapeutic efficacy and reduce undesirable side effects associated with the parent compounds. wikipedia.org
Methodologies for Chemical Modification of the this compound Core Structure
This compound's chemical structure is characterized by its naphthacenedione backbone, a common feature among anthracycline antibiotics. wikipedia.org Methodologies for chemical modification of the this compound core structure generally involve targeted reactions on its various functional groups. Beyond the regioselective acylation of the rhodosamine sugar moiety, other chemical modifications common to anthracyclines could be applied to the this compound core. These include alterations to the hydroxyl groups, the quinone system, or the sugar attachment points, to explore changes in physicochemical properties and biological activity. Such modifications are crucial for developing compounds with improved characteristics, such as enhanced stability or altered DNA binding profiles.
Electrochemical Studies of this compound Derivatives
Electrochemical studies provide valuable insights into the redox properties of this compound and its derivatives, which are particularly relevant given the quinone group present in their structure. This compound, specifically, has been shown to undergo reversible electrochemical reduction. Studies indicate that anthracyclines with sugar residues at the C-10 position, such as this compound and Roseorubicin A, are reversibly reduced by two electrons to their corresponding hydroquinones. nih.gov This behavior contrasts with other anthracyclines, such as daunomycin and adriamycin, which have sugar residues at the C-7 position and exhibit irreversible reduction due to reductive splitting of the glycosidic bond after hydroquinone (B1673460) formation. nih.gov
Detailed research findings from electrochemical measurements have compared the binding affinities of various anthracycline derivatives, including this compound, to DNA. nih.gov These studies are possible because the reduction of the intercalated quinone group is prevented when bound to DNA. nih.gov
The following table summarizes the electrochemical behavior of this compound compared to other anthracycline antibiotics:
| Anthracycline Compound | Sugar Residue Position | Electrochemical Reduction Behavior |
| This compound | C-10 | Reversible 2e- reduction to hydroquinone nih.gov |
| Roseorubicin A | C-10 | Reversible 2e- reduction to hydroquinone nih.gov |
| Daunomycin | C-7 | Irreversible (reductive splitting of glycosidic bond) nih.gov |
| Adriamycin | C-7 | Irreversible (reductive splitting of glycosidic bond) nih.gov |
| Carminomycin | C-7 | Irreversible (reductive splitting of glycosidic bond) nih.gov |
| β-rhodomycin II | C-7 | Irreversible (reductive splitting of glycosidic bond) nih.gov |
| Aclacinomycin A | C-7 | Irreversible (reductive splitting of glycosidic bond) nih.gov |
| 1-deoxypyrromycin | C-7 | Irreversible (reductive splitting of glycosidic bond) nih.gov |
This reversible electron exchange of the quinone group in this compound is a key characteristic that distinguishes its electrochemical profile from many other anthracyclines. nih.gov
Advanced Research Methodologies and Techniques in Iremycin Studies
Preclinical in vivo Model Applications for Iremycin Research
Efficacy Assessment in Defined Animal Models (e.g., infection models, cancer models)
The assessment of a compound's efficacy in animal models is a critical step in preclinical drug development. These models are designed to mimic human disease conditions, allowing researchers to evaluate the therapeutic potential of new agents.
Cancer Models: In oncology, animal models, predominantly mice and rats, are widely utilized. Ectopic xenografts, where human cancer cells are inoculated subcutaneously, are common mdpi.commdpi.com. More complex models include orthotopic xenografts (transplant at the primary tumor site) and patient-derived xenografts (PDX), which involve implanting patient tumor tissue into immunosuppressed animals mdpi.com. Genetically-engineered mouse models and large animal models like pigs are also employed, offering more anatomical and physiological similarities to humans, which can better mimic human cancer biology and drug metabolism frontiersin.org. Efficacy in these models is typically measured by parameters such as tumor volume reduction, inhibition of tumor growth, and impact on metastasis mdpi.com. For instance, studies might show significant reductions in tumor volume in treated groups compared to untreated controls mdpi.com.
Infection Models: For infectious diseases, animal models are selected based on their susceptibility to specific pathogens and their ability to replicate disease progression observed in humans. These models allow for the evaluation of a compound's ability to reduce pathogen load, alleviate disease symptoms, or improve survival rates. The choice of animal model, such as rodents for various infections, is crucial for assessing the compound's impact on the infectious agent and the host's response.
Note: While the methodologies for efficacy assessment are well-established, specific detailed data tables or research findings demonstrating the efficacy of this compound in defined infection or cancer animal models were not identified in the current search.
Methodological Considerations for in vivo Study Design (e.g., animal model selection, data analysis)
Effective in vivo study design is paramount for generating reliable and translatable data. Several methodological considerations guide the planning and execution of animal studies.
Animal Model Selection: The selection of an appropriate animal model is crucial for the success and translational relevance of a study modernvivo.comresearchgate.net. Factors influencing this choice include the animal's genetic background, physiological characteristics, and how well it recapitulates the human disease being studied modernvivo.comnih.gov. For cancer research, for example, humanized mouse models are increasingly used to evaluate anti-cancer effects, especially for immune checkpoint inhibitors, as they can better recapitulate human immune responses nih.gov. The chosen species and genetic model must align with the specific tests and assays to be performed to ensure relevant biological responses modernvivo.com. Ethical considerations, including the "3Rs" (Replacement, Reduction, and Refinement), also play a significant role in model selection, aiming to minimize animal use and suffering mdpi.com.
Study Design Principles: Key principles for robust in vivo experimental design include proper randomization and blinding techniques to minimize bias modernvivo.com. Randomization helps distribute variability evenly across experimental groups, while blinding prevents observer bias during data collection and analysis.
Sample Size and Control Groups: Determining optimal sample sizes is essential for statistical soundness and ethical robustness, ensuring sufficient power to detect meaningful effects without over-utilizing animals modernvivo.com. Appropriate control groups (e.g., vehicle control, positive control) are indispensable for validating experimental outcomes modernvivo.com.
Pharmacodynamic Studies in Animal Models (excluding pharmacokinetic profiles)
Pharmacodynamic (PD) studies investigate how a drug affects the body, focusing on the biological and physiological effects of the compound and its mechanism of action nih.govfrontiersin.orgals.net. These studies are distinct from pharmacokinetic (PK) studies, which describe how the body processes the drug (absorption, distribution, metabolism, and excretion) als.net.
Measurement of Response: In PD studies, researchers measure specific "pharmacodynamic markers" or biomarkers that are expected to change in response to the drug's action als.net. These markers are often specific to the drug's mechanism of action and can include changes in enzyme activity, receptor binding, cellular signaling pathways, or physiological endpoints relevant to the disease als.net. For instance, in cancer models, PD studies might assess changes in tumor cell proliferation, apoptosis, or expression of specific proteins targeted by the drug. In infection models, PD markers could include changes in inflammatory markers or immune cell activation.
Relationship to Efficacy: PD studies aim to characterize the relationship between drug exposure (often linked to PK parameters, though PK profiles themselves are excluded from this section) and the observed pharmacological effect nih.govfrontiersin.org. Understanding this relationship helps in elucidating the mechanism of drug action and predicting its efficacy. While PK/PD studies are often integrated, PD studies specifically focus on the effect of the drug on the biological system over time frontiersin.org.
Study Design for PD: Designing PD studies involves selecting appropriate time points for sample collection to fully characterize the onset, duration, and offset of the pharmacodynamic response frontiersin.org. This allows for a comprehensive understanding of how the compound modulates the target or disease process in a living system.
Future Directions and Emerging Research Avenues for Iremycin
Exploration of Undiscovered Biosynthetic Potential of Iremycin-Producing Strains
The discovery that this compound is produced by diverse Streptomyces strains, including Streptomyces violaceus subspecies iremyceticus and marine-derived Streptomyces sp. SCSIO 1666, highlights the rich biosynthetic capacity of these microorganisms. Future research should delve deeper into the genetic and enzymatic machinery underlying this compound biosynthesis. This includes identifying novel genes within the biosynthetic gene clusters (BGCs) of known producers and exploring new Streptomyces species or other microbial sources for potentially higher-yielding or structurally variant this compound derivatives. Techniques such as genome mining, comparative genomics, and metabolomics can reveal cryptic BGCs that may be silent under standard laboratory conditions but could be activated to produce new compounds or optimize this compound production. Understanding the role of enzymes like CytA, a reductase involved in C-7 reduction in cytorhodin biosynthesis, which also inactivates anthracycline drugs, could offer insights into modulating this compound's structure and activity.
Design and Synthesis of this compound Analogs with Enhanced Specificity and Reduced Off-Target Effects
Given this compound's established mechanism of DNA intercalation and topoisomerase II inhibition, a critical future direction is the rational design and synthesis of analogs. The goal is to enhance its specificity towards cancer cells and minimize off-target effects, which are common challenges with existing anthracyclines. Structure-activity relationship (SAR) studies, informed by detailed understanding of this compound's interaction with DNA and topoisomerase II, will guide modifications to its naphthacenedione backbone and unique sugar moiety. Computational chemistry, including molecular docking and dynamics simulations, can predict the binding affinity and selectivity of proposed analogs. Synthetic efforts could focus on altering the sugar residues, as these can influence DNA binding affinity and potentially reduce toxicity, as seen with other anthracyclines. For instance, this compound's DNA binding strength is less than that of daunomycin, aclacinomycin A, and violamycin B1, suggesting structural modifications could improve its efficacy profile.
Deeper Elucidation of this compound's Epigenetic Modulatory Capacity
While this compound's primary mechanism involves DNA intercalation and topoisomerase II inhibition, its potential for epigenetic modulation warrants deeper investigation. The broader context of anthracyclines and DNA damage agents suggests an indirect influence on epigenetic processes. Studies have linked this compound and daunomycin to epigenetic modulation of gene expression. Future research should focus on how this compound's interaction with DNA and its inhibition of topoisomerase II might affect chromatin structure, histone modifications (e.g., acetylation, methylation), and DNA methylation patterns. Techniques such as ChIP-seq (Chromatin Immunoprecipitation Sequencing), ATAC-seq (Ass
Q & A
Q. How should researchers design initial experiments to validate Iremycin’s antimicrobial activity?
Use dose-response assays with standardized bacterial cultures (e.g., CLSI guidelines) to establish minimum inhibitory concentrations (MICs). Include positive controls (e.g., established antibiotics) and negative controls (solvent-only treatments). Ensure replication (n ≥ 3) to account for biological variability. Document raw data in tables with columns for strain type, MIC values, and statistical significance (p-values) .
What methodological frameworks ensure rigor in formulating this compound-related research questions?
Adopt the PICO framework:
- P opulation (e.g., bacterial species/strain),
- I ntervention (this compound dosage/formulation),
- C omparison (existing antibiotics or placebo),
- O utcome (e.g., MIC reduction, biofilm inhibition). Align questions with the FINER criteria to ensure feasibility and novelty .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across preclinical studies?
Conduct a meta-analysis of published datasets, stratifying results by variables such as bacterial strain virulence, assay conditions (e.g., pH, temperature), and solvent carriers. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. For instance, discrepancies in MIC values may arise from differences in bacterial growth phases or solvent toxicity .
Q. What strategies optimize experimental parameters for studying this compound’s synergism with other antibiotics?
Design checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use isobolograms to classify interactions (synergistic, additive, antagonistic). Validate findings with time-kill curves under dynamic conditions (e.g., biofilm models). Document synergistic ratios in tables, noting strain-specific variations .
Q. How should interdisciplinary teams address ethical and methodological challenges in this compound’s clinical translation?
Integrate pharmacoepidemiological principles (ICH guidelines) to assess real-world data relevance. For human trials, ensure protocols comply with ICH E6(R2) standards, including informed consent and adverse event monitoring. Use qualitative methods (e.g., focus groups) to interpret patient-reported outcomes alongside quantitative efficacy data .
Q. What advanced techniques validate this compound’s target engagement in resistant bacterial strains?
Employ CRISPR-Cas9 knockouts to confirm target essentiality. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics. Cross-reference findings with transcriptomic data (RNA-seq) to identify compensatory pathways that may mitigate this compound’s effects .
Methodological Considerations
Table 1: Key variables to control in this compound efficacy studies
| Variable | Impact on Results | Mitigation Strategy |
|---|---|---|
| Bacterial growth phase | Logarithmic vs. stationary phase | Standardize inoculum preparation |
| Solvent composition | DMSO toxicity at high concentrations | Use ≤0.1% solvent concentration |
| pH of culture medium | Alters drug solubility/bioactivity | Buffer media to physiological pH |
Table 2: Example data contradiction analysis framework
| Contradictory Finding | Possible Source of Bias | Resolution Approach |
|---|---|---|
| Variable MICs in S. aureus | Differences in agar dilution vs. broth microdilution | Harmonize CLSI/EUCAST protocols |
| Reduced efficacy in biofilms | Poor drug penetration | Use nanoparticle delivery systems |
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